molecular formula C7H11F3N4O B1477285 1-(2-Azidoethyl)-3-methoxy-3-(trifluoromethyl)azetidine CAS No. 2098113-39-2

1-(2-Azidoethyl)-3-methoxy-3-(trifluoromethyl)azetidine

Cat. No.: B1477285
CAS No.: 2098113-39-2
M. Wt: 224.18 g/mol
InChI Key: SHEKTLPRWYTYKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Azidoethyl)-3-methoxy-3-(trifluoromethyl)azetidine is a useful research compound. Its molecular formula is C7H11F3N4O and its molecular weight is 224.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

1-(2-Azidoethyl)-3-methoxy-3-(trifluoromethyl)azetidine plays a significant role in biochemical reactions, particularly in the formation of triazoles through click chemistry reactions. This compound interacts with enzymes such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) enzymes, facilitating the formation of 1,2,3-triazoles. These interactions are crucial for the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals . The azido group in this compound is highly reactive and can form covalent bonds with alkyne groups, leading to the formation of stable triazole rings.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with proteins involved in signal transduction. For example, the compound can inhibit the activity of certain kinases, leading to altered phosphorylation states of downstream targets . Additionally, this compound can modulate gene expression by binding to transcription factors or other regulatory proteins, thereby influencing cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules through its azido group. This compound can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity . Additionally, this compound can activate certain enzymes by inducing conformational changes that enhance their activity. The trifluoromethyl group in the compound can also influence its binding affinity and specificity for target biomolecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to light or heat can lead to its degradation . Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular function and promote tissue regeneration . At high doses, this compound can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s beneficial effects are only seen within a specific dosage range.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components. These metabolic processes can influence the compound’s overall bioactivity and toxicity.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound can be actively transported across cell membranes, allowing it to accumulate in specific cellular compartments. This localization can affect its bioavailability and efficacy in targeting specific cellular processes.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function . The compound can be directed to particular organelles, such as the mitochondria or nucleus, through targeting signals or post-translational modifications. This localization can enhance its interactions with target biomolecules and modulate its effects on cellular processes.

Properties

IUPAC Name

1-(2-azidoethyl)-3-methoxy-3-(trifluoromethyl)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F3N4O/c1-15-6(7(8,9)10)4-14(5-6)3-2-12-13-11/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHEKTLPRWYTYKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CN(C1)CCN=[N+]=[N-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-Azidoethyl)-3-methoxy-3-(trifluoromethyl)azetidine
Reactant of Route 2
Reactant of Route 2
1-(2-Azidoethyl)-3-methoxy-3-(trifluoromethyl)azetidine
Reactant of Route 3
1-(2-Azidoethyl)-3-methoxy-3-(trifluoromethyl)azetidine
Reactant of Route 4
Reactant of Route 4
1-(2-Azidoethyl)-3-methoxy-3-(trifluoromethyl)azetidine
Reactant of Route 5
Reactant of Route 5
1-(2-Azidoethyl)-3-methoxy-3-(trifluoromethyl)azetidine
Reactant of Route 6
1-(2-Azidoethyl)-3-methoxy-3-(trifluoromethyl)azetidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.